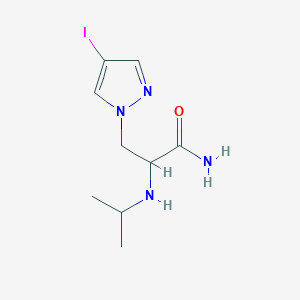
3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide is a chemical compound that features a pyrazole ring substituted with an iodine atom and an isopropylamino group
Vorbereitungsmethoden
The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.
Amidation: The iodinated pyrazole is reacted with an appropriate amine, such as isopropylamine, to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide can be compared with other similar compounds, such as:
4-Iodo-1-(pyridin-3-ylmethyl)pyrazole: Another iodinated pyrazole derivative with different substituents.
4-(4-Iodo-pyrazol-1-yl)piperidine: A compound with a similar pyrazole ring but different functional groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H15IN4O |
|---|---|
Molekulargewicht |
322.15 g/mol |
IUPAC-Name |
3-(4-iodopyrazol-1-yl)-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C9H15IN4O/c1-6(2)13-8(9(11)15)5-14-4-7(10)3-12-14/h3-4,6,8,13H,5H2,1-2H3,(H2,11,15) |
InChI-Schlüssel |
OBBHUNFUTWRUTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(CN1C=C(C=N1)I)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)






![1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-M-tolyl-acetic acid](/img/structure/B13551189.png)





